molecular formula C16H21N3O6 B5306603 (E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide

(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide

Cat. No.: B5306603
M. Wt: 351.35 g/mol
InChI Key: WFRZIDGQWKVUFH-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a butenedioic acid moiety and a morpholine-pyridine carboxamide group, which contributes to its distinctive properties.

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.C4H4O4/c16-12(11-3-1-2-4-13-11)14-5-6-15-7-9-17-10-8-15;5-3(6)1-2-4(7)8/h1-4H,5-10H2,(H,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRZIDGQWKVUFH-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide typically involves a multi-step process. One common method includes the reaction of but-2-enedioic acid with N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of electrolytes used in medical applications.

    Steviol glycoside: Sweet-tasting compounds derived from the Stevia plant.

Uniqueness

(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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